molecular formula C10H20Si2 B14210626 Silane, ethenylidenebis[ethenyldimethyl- CAS No. 824985-54-8

Silane, ethenylidenebis[ethenyldimethyl-

Katalognummer: B14210626
CAS-Nummer: 824985-54-8
Molekulargewicht: 196.44 g/mol
InChI-Schlüssel: ATTHRJCZKSIRPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, ethenylidenebis[ethenyldimethyl-] is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Silane, ethenylidenebis[ethenyldimethyl-] is particularly notable for its applications in various fields, including polymer chemistry, materials science, and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of silane, ethenylidenebis[ethenyldimethyl-] typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an unsaturated organic compound, such as an alkene or alkyne, in the presence of a catalyst. This reaction can be carried out using various catalysts, including platinum, rhodium, and palladium complexes .

Industrial Production Methods

Industrial production of silane, ethenylidenebis[ethenyldimethyl-] often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent reaction conditions. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, ethenylidenebis[ethenyldimethyl-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes .

Wissenschaftliche Forschungsanwendungen

Silane, ethenylidenebis[ethenyldimethyl-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of silane, ethenylidenebis[ethenyldimethyl-] involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of silicon atoms, which can form stable bonds with a variety of elements. The compound can interact with molecular targets through hydrosilylation, where the silicon-hydrogen bond reacts with unsaturated organic compounds. This reaction can be catalyzed by various metal complexes, leading to the formation of new silicon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Silane, ethenylidenebis[ethenyldimethyl-] can be compared with other similar compounds, such as:

The uniqueness of silane, ethenylidenebis[ethenyldimethyl-] lies in its ability to undergo a wide range of chemical reactions and its versatility in various applications. Its structure allows for the formation of stable bonds with both organic and inorganic substrates, making it a valuable compound in many fields .

Eigenschaften

CAS-Nummer

824985-54-8

Molekularformel

C10H20Si2

Molekulargewicht

196.44 g/mol

IUPAC-Name

ethenyl-[1-[ethenyl(dimethyl)silyl]ethenyl]-dimethylsilane

InChI

InChI=1S/C10H20Si2/c1-8-11(4,5)10(3)12(6,7)9-2/h8-9H,1-3H2,4-7H3

InChI-Schlüssel

ATTHRJCZKSIRPT-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C=C)C(=C)[Si](C)(C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.